![molecular formula C19H18N2O3 B3820422 1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione](/img/structure/B3820422.png)
1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione
Übersicht
Beschreibung
1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is a synthetic compound that was first synthesized in the 1980s and has since been extensively studied for its potential applications in neuroscience research.
Wirkmechanismus
1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione acts as a competitive antagonist of the AMPA and kainate receptors by binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of excitatory neurotransmission and the suppression of synaptic plasticity.
Biochemical and Physiological Effects:
1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) in neurons, which are indicative of the suppression of synaptic transmission. It has also been shown to inhibit long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione in lab experiments is its selectivity for the AMPA and kainate receptors, which allows for the specific manipulation of these receptors without affecting other neurotransmitter systems. However, one of the limitations of using 1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione is its potential for off-target effects, such as inhibition of other ion channels or transporters.
Zukünftige Richtungen
There are a number of future directions for research on 1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione and its applications in neuroscience. One area of interest is the development of more selective antagonists for the AMPA and kainate receptors, which could improve the specificity and reliability of experiments using 1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione. Another area of interest is the use of 1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione in animal models of neurological disorders, such as epilepsy and stroke, to investigate the role of glutamate receptors in these conditions. Additionally, there is ongoing research into the potential therapeutic applications of 1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione and other glutamate receptor antagonists in the treatment of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-3-(2-naphthyl)-2,4,5-imidazolidinetrione has been widely used in neuroscience research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the AMPA and kainate subtypes of glutamate receptors, which are involved in fast excitatory neurotransmission in the brain.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17-18(23)21(19(24)20(17)15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBXCLLMZDRRGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.